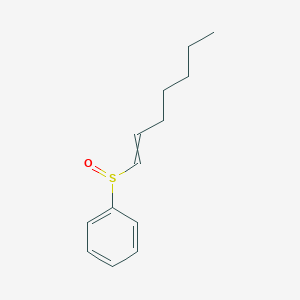![molecular formula C12H18N2O4 B14588277 3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) CAS No. 61630-31-7](/img/structure/B14588277.png)
3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) is a complex organic compound characterized by its unique diazenediyl linkage and branched alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the reaction of diazonium salts with alkyl-substituted alkenes in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the stability of the diazenediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) involves its interaction with molecular targets through its diazenediyl linkage and alkyl chains. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
- 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)
Comparison
Compared to similar compounds, 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) is unique due to its specific structural features, such as the presence of methylidene groups and the diazenediyl linkage
Eigenschaften
CAS-Nummer |
61630-31-7 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-[(3-carboxy-2-methylbut-3-en-2-yl)diazenyl]-3-methyl-2-methylidenebutanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-7(9(15)16)11(3,4)13-14-12(5,6)8(2)10(17)18/h1-2H2,3-6H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
WQNFDRYUPZKSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=C)C(=O)O)N=NC(C)(C)C(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
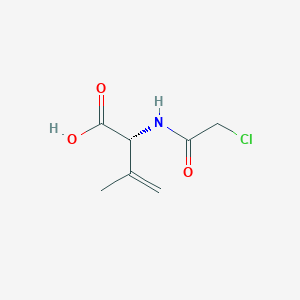
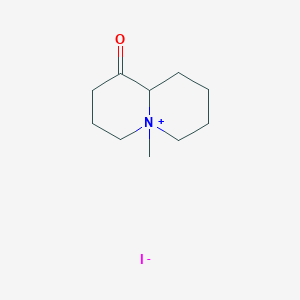

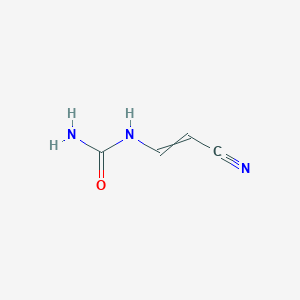
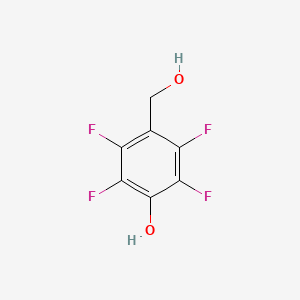
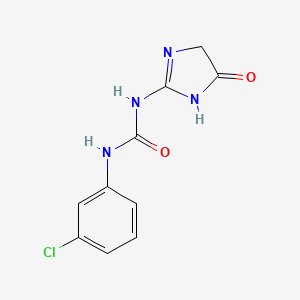
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
